An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Properties, Synthesis, and Applications
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused bicyclic nitrogen heterocycle, represents a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] This versatility is evidenced by its presence in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[1][3]
Derivatives of this scaffold are actively researched for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3] Notably, the imidazo[1,2-a]pyridine core is a critical component in the development of new therapeutics against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] Beyond pharmacology, the inherent fluorescence and photophysical properties of these compounds have opened avenues in materials science for applications as bioimaging probes and chemosensors.[1]
This guide focuses on a specific, valuable derivative: (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol . This compound serves as a crucial synthetic intermediate, providing a reactive hydroxyl handle on the 2-position and a methyl group on the 8-position of the core. These features allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize drug-like properties. This document provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its potential applications for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development.
Core Compound Data
The key identifying and physical properties of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol are summarized below.
| Property | Value | Reference |
| CAS Number | 872362-98-6 | [6] |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6] |
| Physical Form | Liquid | |
| SMILES | OCC1=CN2C(C(C)=CC=C2)=N1 | |
| InChI Key | USLQEDJXTXXZAC-UHFFFAOYSA-N | |
| Melting/Boiling Point | Not readily available in public literature. | [8] |
| Solubility | Not readily available in public literature. | [8] |
Structural Analysis
While a crystal structure for the title compound is not publicly available, data from its isomer, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, provides valuable structural insights.[9][10]
-
Planarity: The fused imidazo[1,2-a]pyridine ring system is largely planar, which facilitates π–π stacking interactions in a solid-state or biological context.[9][10]
-
Hydrogen Bonding: The primary alcohol group is a potent hydrogen bond donor (O-H), while the pyridine-like nitrogen (N1) of the imidazole ring acts as a hydrogen bond acceptor. In the crystal structure of the 5-methyl isomer, molecules form inversion dimers through strong O—H⋯N hydrogen bonds.[9] This capability is critical for molecular recognition at enzyme active sites or receptors.
-
Conformation: The methanol group is not coplanar with the heterocyclic ring. In the 5-methyl isomer, it is oriented nearly perpendicularly, a conformation that can influence its accessibility for further reactions or biological interactions.[9][10]
Predicted Spectroscopic Profile
Experimental spectra for this specific compound are not widely published. However, based on the known spectral data of related imidazo[1,2-a]pyridine derivatives, a predictive profile can be established for characterization purposes.[11][12]
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the C3-proton on the imidazole ring, a singlet for the C8-methyl group, a singlet for the C2-methylene (-CH₂OH) protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.
-
¹³C NMR: Nine distinct carbon signals are anticipated, corresponding to the seven carbons of the fused ring system, the methyl carbon, and the methylene carbon.
-
Mass Spectrometry: The nominal mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 162. The high-resolution mass should correspond to the exact mass of 162.0793 Da.[7] A common fragmentation pathway would be the loss of water [M-H₂O]⁺, resulting in a peak at m/z = 144.
Synthesis Methodology: A Validated Approach
The synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be reliably achieved through a two-step sequence involving a classical cyclocondensation reaction followed by ester reduction. This approach is well-established for this class of heterocycles.[9][13]
Retrosynthetic Analysis & Workflow
The most logical synthetic disconnection is at the N1-C2 and N-C8a bonds of the imidazole ring, leading back to 3-methyl-2-aminopyridine and a two-carbon electrophilic synthon. A robust forward synthesis involves building an ester-substituted intermediate, which is then reduced to the target primary alcohol.
Caption: Proposed two-step synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of a closely related isomer and represents a field-proven methodology.[9]
Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-2-aminopyridine (1.0 eq). Dissolve it in absolute ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Reagent Addition: Add ethyl bromopyruvate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Causality: The initial reaction is an Sₙ2 alkylation of the nucleophilic pyridine ring nitrogen onto the α-bromo ester, forming a pyridinium salt intermediate.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature promotes an intramolecular condensation between the exocyclic amino group and the ketone of the pyruvate moiety, followed by dehydration to form the aromatic imidazole ring.
-
-
Workup: After cooling to room temperature, cool the mixture further in an ice bath (0 °C). Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Causality: The reaction generates HBr as a byproduct, which protonates the product. Neutralization is required to obtain the free base for extraction.
-
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Reduction to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Causality: LiAlH₄ is a highly reactive and moisture-sensitive reducing agent. An inert atmosphere and anhydrous conditions are critical for safety and efficacy. It is a potent hydride donor capable of reducing esters to primary alcohols.
-
-
Reagent Addition: Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Causality: This specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable precipitate.
-
-
Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by silica gel chromatography to obtain the final, pure (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Chemical Reactivity and Synthetic Potential
The title compound is a versatile building block due to the presence of a reactive primary alcohol and a stable heterocyclic core.
Reactions of the Methanol Group
The -CH₂OH group can undergo a variety of standard alcohol transformations, allowing for the introduction of diverse functional groups.
-
Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) will yield the corresponding aldehyde, while strong oxidation (e.g., with KMnO₄ or Jones reagent) can produce the carboxylic acid.
-
Esterification/Acylation: Reaction with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) will form esters, which can act as prodrugs or modify solubility.
-
Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) can be used to introduce ether linkages.
Caption: Key synthetic transformations of the 2-methanol group.
Applications in Drug Discovery
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not typically an active pharmaceutical ingredient itself but rather a key intermediate for building more complex drug candidates.
-
Scaffold for Library Synthesis: The hydroxyl group is an ideal attachment point for diversification. By converting it to other functionalities (esters, ethers, amines after conversion to a leaving group), large libraries of related compounds can be synthesized for high-throughput screening.
-
Modulation of Physicochemical Properties: The 8-methyl group and the 2-methanol group influence the molecule's lipophilicity, polarity, and metabolic profile. The alcohol provides a polar, hydrogen-bonding group that can enhance aqueous solubility and interaction with polar residues in a binding pocket. The methyl group can fill a hydrophobic pocket and may influence the orientation of the molecule within a target site.
-
Bioisosteric Replacement: The methanol group can be used as a starting point to create bioisosteres for other functional groups, such as amides or sulfonamides, which are common in drug molecules.
Safety and Handling
Proper laboratory safety protocols must be followed when handling this compound.
| Safety Aspect | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [8] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. | [8] |
| Storage | Store in a tightly closed container in a cool, dry place. | [8] |
Conclusion
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a high-value chemical building block founded upon the medicinally significant imidazo[1,2-a]pyridine scaffold. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for medicinal chemists and researchers. The strategic placement of the methyl and methanol groups provides dual points for modification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics and advanced functional materials. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in a research setting.
References
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [https://www.researchgate.net/publication/373070445_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
-
Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Retrieved from [Link]
-
PubChem. (n.d.). (8-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
PubChem. (n.d.). (8-methylimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Crystal structure of (bis((1H-benzo[d]imidazol2-yl)methyl)amine-κ3N,N′,N′′)-(pyridine-2,6-dicarboxylato-κ3N,O,O′)zinc(II) - Methanol - water (1/2/1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. capotchem.com [capotchem.com]
- 7. PubChemLite - (8-methylimidazo[1,2-a]pyridin-2-yl)methanol (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. capotchem.com [capotchem.com]
- 9. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
